5-Methyl-2-thiophenecarboxaldehyde - 13679-70-4

5-Methyl-2-thiophenecarboxaldehyde

Catalog Number: EVT-310736
CAS Number: 13679-70-4
Molecular Formula: C6H6OS
Molecular Weight: 126.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-Methyl-2-thiophenecarboxaldehyde, also known as 2-formyl-5-methylthiophene or 5-methyl-2-carboxaldehyde-thiophene, belongs to the class of organic compounds known as 2, 5-disubstituted thiophenes. These are organic compounds containing a thiophene that is disubstituted at the C-2, and C5-positions. 5-Methyl-2-thiophenecarboxaldehyde is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 5-methyl-2-thiophenecarboxaldehyde is primarily located in the cytoplasm. 5-Methyl-2-thiophenecarboxaldehyde exists in all eukaryotes, ranging from yeast to humans. 5-Methyl-2-thiophenecarboxaldehyde has a sweet, acetophenone, and almond taste.
Synthesis Analysis

While specific synthesis details are not elaborated upon in the provided excerpts, [] describes the use of potassium cyanide to promote intermolecular aldol reactions with 5-Methyl-2-thiophenecarboxaldehyde. This suggests that the compound can participate in reactions characteristic of aldehydes, including aldol condensation, offering a route for synthesizing more complex molecules.

Molecular Structure Analysis

Although the provided excerpts lack detailed molecular structure analysis for 5-Methyl-2-thiophenecarboxaldehyde itself, one study [] investigated a derivative, (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine. This derivative, formed through the condensation of 5-Methyl-2-thiophenecarboxaldehyde and 4-nitroaniline, revealed a dihedral angle of 54.62° between the benzene and thiophene rings. This information suggests the potential influence of substituents on the molecule's overall conformation.

Chemical Reactions Analysis
  • Aldol Reactions: 5-Methyl-2-thiophenecarboxaldehyde undergoes intermolecular aldol reactions with its methyl group acting as active methylene in the presence of potassium cyanide. []
  • Condensation Reactions: It readily undergoes condensation reactions with amines like 4-nitroaniline to form Schiff base derivatives. []
  • Complex Formation: The compound acts as a ligand, coordinating with metal ions like Co(II) and Ni(II) through its nitrogen and sulfur atoms to form complexes. []
Applications
  • Food Flavoring Agent: 5-Methyl-2-thiophenecarboxaldehyde contributes to the characteristic flavor of sauced beef essence prepared via Maillard reaction. [] It's also a key flavor component in pork essence, particularly those prepared using enzymatically oxidized pork fat. [] Its presence has been detected in aged whisky, although it tends to diminish over time. [] Additionally, it's among the compounds produced during the preparation of meat flavors from yeast extract via the Maillard reaction. []
  • Synthesis of Heterocyclic Compounds: It serves as a precursor for synthesizing dihydropyrimidines, which hold biological importance. [] The compound is also utilized in preparing Schiff base ligands, which have applications in metal ion removal. []
  • Material Science: Complexes of 5-Methyl-2-thiophenecarboxaldehyde with metals like Co(II) and Ni(II) have shown potential applications as semiconductors due to their optical band gap energy. []
  • Antimicrobial Studies: Schiff base ligands derived from 5-Methyl-2-thiophenecarboxaldehyde, along with their metal complexes, have been studied for their potential antimicrobial activity against gram-positive and gram-negative bacteria. []

Benzaldehyde

  • Compound Description: Benzaldehyde (C7H6O) is a simple aromatic aldehyde, a colorless liquid with a characteristic almond-like odor. It's a key flavor compound in various foods, including sauced beef essence [].

Benzeneacetaldehyde

  • Compound Description: Benzeneacetaldehyde (C8H8O) is an aldehyde with a benzene ring attached to acetaldehyde. This compound significantly contributes to the characteristic flavor of sauced beef essence [].

γ-Terpinene

  • Compound Description: γ-Terpinene (C10H16) is a naturally occurring cyclic monoterpene found in various plant essential oils. It contributes to the flavor profile of sauced beef essence [].

1-Methoxy-4-(1-propenyl)-benzene

  • Compound Description: 1-Methoxy-4-(1-propenyl)-benzene (C10H12O), also known as trans-anethole, is a phenylpropene derivative. It is a primary component of anise and fennel essential oils and contributes significantly to the aroma of sauced beef essence [].

2-Thiophenecarboxaldehyde

  • Compound Description: 2-Thiophenecarboxaldehyde (C5H4OS) is an important heterocyclic building block in organic synthesis, especially for forming various dihydropyrimidines via Biginelli reaction [].

2-Chloro-5-nitrobenzaldehyde

  • Compound Description: 2-Chloro-5-nitrobenzaldehyde (C7H4ClNO3) is an aromatic aldehyde used in synthesizing various heterocyclic compounds. It serves as a starting material in Biginelli reactions for preparing dihydropyrimidines [].

Dimethyl sulfide

  • Compound Description: Dimethyl sulfide (C2H6S) is a volatile sulfur compound found in various foods and beverages, including whisky. It contributes to the overall aroma profile, but its concentration decreases rapidly during whisky aging [].

Dimethyl disulfide

  • Compound Description: Dimethyl disulfide (C2H6S2) is another volatile sulfur compound found in whisky and other alcoholic beverages. Its concentration gradually decreases during the aging process of whisky []. It is believed to be formed during distillation due to the presence of copper.

Dimethyl trisulfide

    3-(Methylthio)propanal

    • Compound Description: 3-(Methylthio)propanal (C4H8OS) is a volatile sulfur compound found in whisky. Its concentration decreases rapidly during aging and disappears within three years [].

    3-(Methylthio)propanol

    • Compound Description: 3-(Methylthio)propanol (C4H10OS), is a volatile sulfur compound found in whisky [].

    3-(Methylthio)propyl acetate

    • Compound Description: 3-(Methylthio)propyl acetate (C6H12O2S) is a volatile sulfur compound that contributes to the aroma of whisky but diminishes rapidly during aging, disappearing within three years [].

    Ethyl 3-(methylthio)propanoate

    • Compound Description: Ethyl 3-(methylthio)propanoate (C6H12O2S) is a volatile sulfur compound found in whisky. It significantly contributes to the aroma but decreases during aging [].

    Dihydro-2-methyl-3(2H)-thiophenone

    • Compound Description: Dihydro-2-methyl-3(2H)-thiophenone (C5H8OS) is a cyclic sulfur-containing compound identified in both whisky [] and pork essence [, ]. Its concentration decreases significantly during whisky aging [].

    Benzothiophene

    • Compound Description: Benzothiophene (C8H6S) is a bicyclic compound comprising a benzene ring fused to a thiophene ring. It has been identified in whisky and contributes to its overall aroma profile [].

    Benzothiazole

    • Compound Description: Benzothiazole (C7H5NS) is a bicyclic compound with a benzene ring fused to a thiazole ring. It has been identified as a volatile sulfur compound in whisky, contributing to its aroma profile [].

    1-(2-Furanyl)-ethanone

    • Compound Description: 1-(2-Furanyl)-ethanone (C6H6O2) is a major flavor component identified in pork essence, contributing to its characteristic aroma [].

    3-Methyl-thiophene

    • Compound Description: 3-Methyl-thiophene (C5H6S) is a volatile sulfur compound found in pork essence, contributing to its aroma [].

    2-Pentyl-furan

    • Compound Description: 2-Pentyl-furan (C9H14O) is an aromatic compound identified as a major flavor component in pork essence [].

    2-Furfurylthiol

    • Compound Description: 2-Furfurylthiol (C5H6OS) is a volatile sulfur compound containing both furan and thiol groups, contributing significantly to the aroma of pork essence [].

    2-Methyl-furan

    • Compound Description: 2-Methyl-furan (C5H6O) is a heterocyclic compound found in pork essence, particularly enriched in preparations using enzymatically oxidized fat [].

    Properties

    CAS Number

    13679-70-4

    Product Name

    5-Methyl-2-thiophenecarboxaldehyde

    IUPAC Name

    5-methylthiophene-2-carbaldehyde

    Molecular Formula

    C6H6OS

    Molecular Weight

    126.18 g/mol

    InChI

    InChI=1S/C6H6OS/c1-5-2-3-6(4-7)8-5/h2-4H,1H3

    InChI Key

    VAUMDUIUEPIGHM-UHFFFAOYSA-N

    SMILES

    CC1=CC=C(S1)C=O

    Solubility

    Soluble in most organic solvents
    Miscible at room temperature (in ethanol)

    Canonical SMILES

    CC1=CC=C(S1)C=O

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